molecular formula C9H5ClF3N B14863698 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile CAS No. 1134263-21-0

3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B14863698
CAS No.: 1134263-21-0
M. Wt: 219.59 g/mol
InChI Key: JQXDJUSFFWEYAJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile is an organic compound that features both a chloromethyl and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a benzonitrile ring. One common method is the radical trifluoromethylation of a suitable precursor, followed by chloromethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of functionalized benzonitrile derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile exerts its effects depends on the specific application. In chemical reactions, the presence of the trifluoromethyl group can influence the reactivity and stability of the compound. The chloromethyl group can act as a reactive site for further functionalization. The nitrile group can participate in various addition reactions, making the compound versatile in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-(trifluoromethyl)benzene
  • 3-(Chloromethyl)-5-(trifluoromethyl)benzoic acid
  • 3-(Chloromethyl)-5-(trifluoromethyl)benzamide

Uniqueness

3-(Chloromethyl)-5-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups. The presence of both a chloromethyl and a trifluoromethyl group on the benzonitrile core provides distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .

Properties

CAS No.

1134263-21-0

Molecular Formula

C9H5ClF3N

Molecular Weight

219.59 g/mol

IUPAC Name

3-(chloromethyl)-5-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5ClF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2

InChI Key

JQXDJUSFFWEYAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)C(F)(F)F)CCl

Origin of Product

United States

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